molecular formula C11H21ClO2 B1296473 Octan-2-yl 2-chloropropanoate CAS No. 500786-98-1

Octan-2-yl 2-chloropropanoate

Cat. No. B1296473
M. Wt: 220.73 g/mol
InChI Key: SNRMOKLQYYZTJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Octan-2-yl 2-chloropropanoate is C11H21ClO2 . This compound has a molecular weight of 220.73 g/mol . The structure consists of an octan-2-yl group (a seven-carbon chain with a methyl group on the second carbon) attached to a 2-chloropropanoate group (a two-carbon chain with a chlorine atom on the second carbon and a carboxyl group on the first carbon) .

Scientific Research Applications

Environmental Fate and Transport

  • Shiu et al. (1994) reviewed the environmental fate of chlorophenols and alkyl phenols, exploring properties like aqueous solubility, vapor pressure, and octanol-water partition coefficient. These properties are crucial for predicting the environmental behavior of organic compounds, including octan-2-yl 2-chloropropanoate, by influencing their distribution and persistence in different environmental compartments (Shiu et al., 1994).

Analytical and Measurement Techniques

  • Jackson and Bluck (2005) discussed the octanoate breath test for assessing gastric emptying, highlighting the metabolic processing of compounds like octanoate. This research application underscores the importance of understanding metabolic pathways and the fate of chemical compounds in biological systems (Jackson & Bluck, 2005).

Environmental and Health Risk Assessment

  • Westerhoff and Nowack (2013) addressed the need for new modeling paradigms to predict the environmental fate and transport of engineered nanomaterials (ENMs), suggesting that traditional approaches might not be fully adequate. The study emphasized the importance of understanding the interactions between chemicals and environmental matrices, which could be relevant for assessing compounds like octan-2-yl 2-chloropropanoate (Westerhoff & Nowack, 2013).

Applications in Separation Technologies

  • Djas and Henczka (2018) reviewed the use of organic solvents and supercritical fluids for the reactive extraction of carboxylic acids, an area that could potentially involve the separation or synthesis of ester compounds like octan-2-yl 2-chloropropanoate. The study highlights the efficiency and environmental benefits of using supercritical CO2 in extraction processes (Djas & Henczka, 2018).

properties

IUPAC Name

octan-2-yl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRMOKLQYYZTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323634
Record name octan-2-yl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octan-2-yl 2-chloropropanoate

CAS RN

500786-98-1
Record name octan-2-yl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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